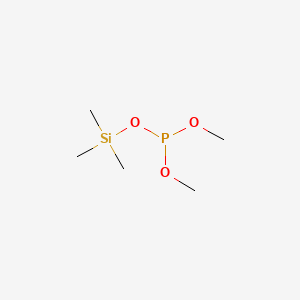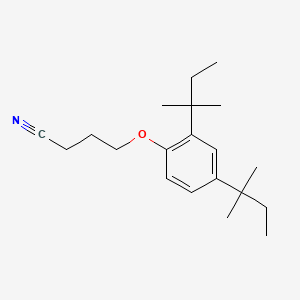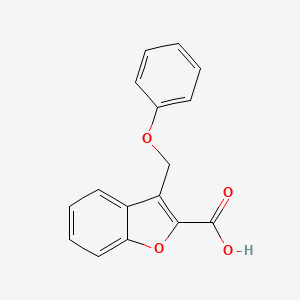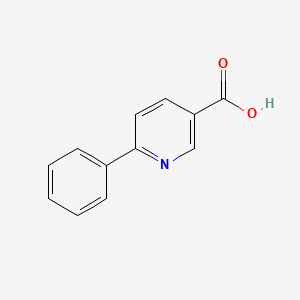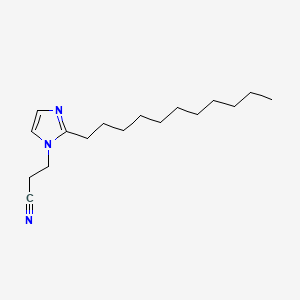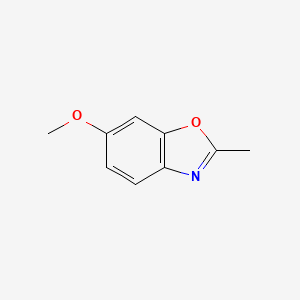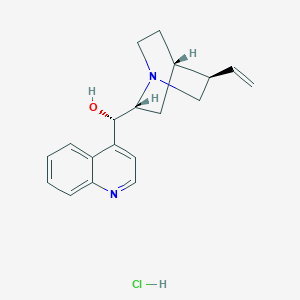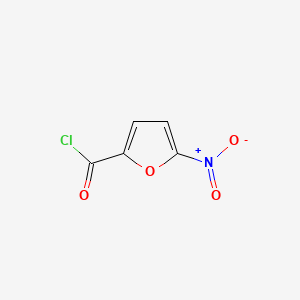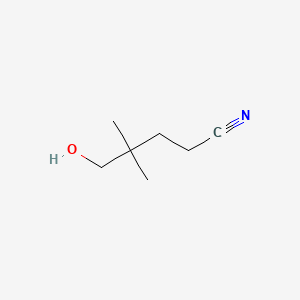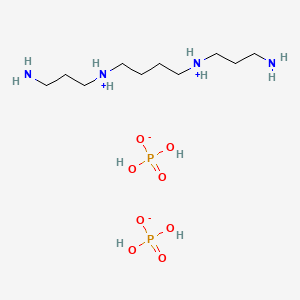
4,9-Diazadodecamethylenediamine bis(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 4,9-Diazadodecamethylenediamine bis(phosphate) is C10H26N4 . The InChI string, which represents the molecular structure, is InChI=1/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2/p+4 .Physical And Chemical Properties Analysis
The molar mass of this compound is 202.34 g/mol . It has a density of 0.937 g/cm³ . The melting point is 28-30°C (lit.) , and the boiling point is 150°C at 5 mmHg (lit.) . It is soluble in chloroform, methanol, water, and lower alcohols, but insoluble in ether, benzene, and petroleum ether .Wissenschaftliche Forschungsanwendungen
Electrocatalysis in Deep Eutectic Solvents
This compound could potentially be used in the field of electrocatalysis. Electrocatalysis stands out as a promising avenue for synthesizing high-value products with minimal environmental footprint . The compound could be used in deep eutectic solvents, which are renowned for their eco-friendly, safe, and cost-effective nature .
Biomedical Applications
The compound could have potential applications in the biomedical field. For instance, it could be used in the synthesis of silica nanoparticles, which have been studied for their potential applications in biomedicine . The compound could be used for nanoparticle surface functionalization to achieve charge reversal as well as to enable cargo loading .
Industrial Applications
In the industrial sector, the compound could be used for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine enhances their dispersibility and anti-bacterial property . The modified MONPs have various direct applications in electrochemical sensors, catalysts, and Pickering emulsions .
Scientific Research
In scientific research, the compound could be used in the synthesis of materials . It has extensively been used as a silanization agent for the chemical modification of MONP surfaces . The APTES-MONPs have various direct applications in electrochemical sensors, catalysts, and Pickering emulsions .
Agricultural Applications
The compound could potentially be used in agricultural applications. For instance, it could be used in the design of silica nanoparticles for specific agricultural applications .
Environmental Applications
In the environmental sector, the compound could be used in the synthesis of silica nanoparticles, which could be used for contaminants removal .
Safety and Hazards
This compound is classified as irritating to eyes and skin (R36/38), and it causes burns (R34) . In case of contact with eyes, it’s advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn . In case of an accident or if you feel unwell, seek medical advice immediately .
Eigenschaften
IUPAC Name |
3-aminopropyl-[4-(3-aminopropylazaniumyl)butyl]azanium;dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.2H3O4P/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4/h13-14H,1-12H2;2*(H3,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQWEECJRRZEHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[NH2+]CCCN)C[NH2+]CCCN.OP(=O)(O)[O-].OP(=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H32N4O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,9-Diazadodecamethylenediamine bis(phosphate) | |
CAS RN |
3891-79-0 |
Source


|
| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, phosphate (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, phosphate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,9-diazadodecamethylenediamine bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


